3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid” is a complex organic molecule. It contains a thiazolane ring, which is a five-membered ring with two non-carbon atoms (one nitrogen and one sulfur). The tert-butoxycarbonyl group (also known as t-Boc or Boc) is a protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the t-Boc group is typically introduced into a molecule using Boc anhydride or Boc2O in the presence of a base . The deprotection of the t-Boc group can be achieved under mild conditions using reagents like oxalyl chloride .Chemical Reactions Analysis
The t-Boc group is commonly used in organic synthesis because it can be removed under mild conditions without affecting other functional groups . This makes it useful in multi-step synthesis processes where protection and deprotection of functional groups are required.Future Directions
The use of protecting groups like t-Boc is a well-established technique in organic synthesis . Future research may focus on developing more efficient methods for the introduction and removal of these groups, or on finding new applications for these techniques in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-10-5-7-11(8-6-10)13-17(12(9-22-13)14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDNRNJGSQRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.